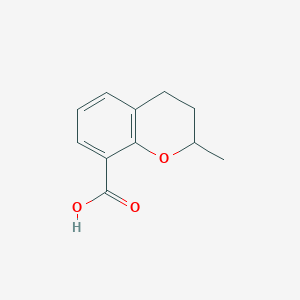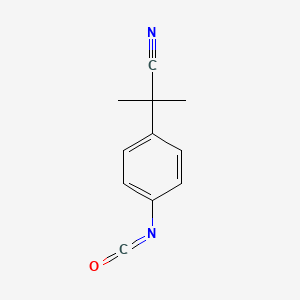
2-(4-Isocyanatophenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an isocyanate group and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile typically involves the reaction of 4-isocyanatobenzyl cyanide with suitable reagents under controlled conditions. One common method involves the use of phosgene as a reagent to introduce the isocyanate group . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures high efficiency and yield. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isocyanatophenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles, leading to the formation of imines and other derivatives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Electrophiles: React with the nitrile group to form imines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Imines: Formed from the reaction with electrophiles.
Aplicaciones Científicas De Investigación
2-(4-Isocyanatophenyl)-2-methylpropanenitrile has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Materials Science: Employed in the development of advanced materials such as aerogels and nanostructures.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and urethanes. The nitrile group can undergo addition reactions with electrophiles, leading to the formation of imines and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Isocyanatobenzyl cyanide: Similar structure but lacks the methyl group on the propanenitrile moiety.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Contains an additional isocyanate group, making it more reactive.
2,4-Diisocyanato-1-methylbenzene: Contains two isocyanate groups and is used in the synthesis of polyurethanes.
Uniqueness
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it suitable for various applications in polymer chemistry and materials science .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(4-isocyanatophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H10N2O/c1-11(2,7-12)9-3-5-10(6-4-9)13-8-14/h3-6H,1-2H3 |
Clave InChI |
XXACVKMOMPJBSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)

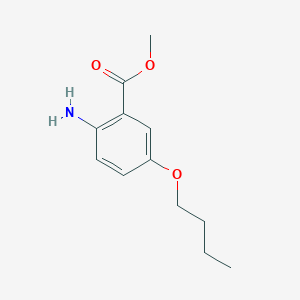


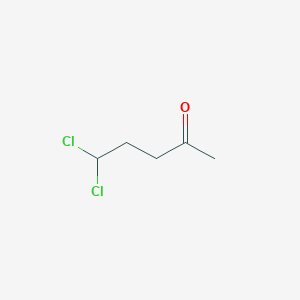

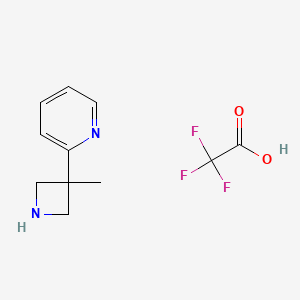
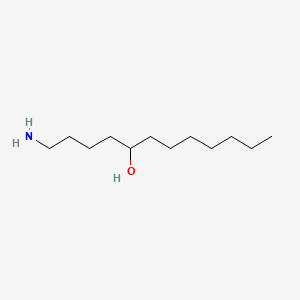
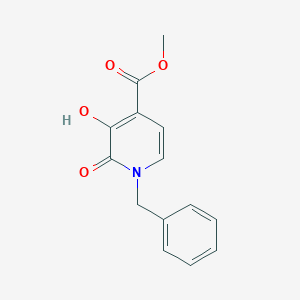
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
